Pss-(2 3-propanediol)propoxy-heptaisobu&

Content Navigation

Standard short-chain diols fail to provide nanoscale reinforcement, while unmodified POSS phase-separates. This monofunctional POSS diol delivers homogeneous pendant nano-reinforcement without crosslinking brittleness.

- Incorporates into polyurethane hard segments to elevate Tg and decomposition temperature while retaining low-temperature flexibility.

- Enables fluorine-free, waterborne PU dispersions (WPUDs) with durable hydrophobicity - no macroscopic aggregation.

- Replaces perfluorinated finishes for textiles and industrial surfaces, providing equivalent water repellency without regulatory concerns.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

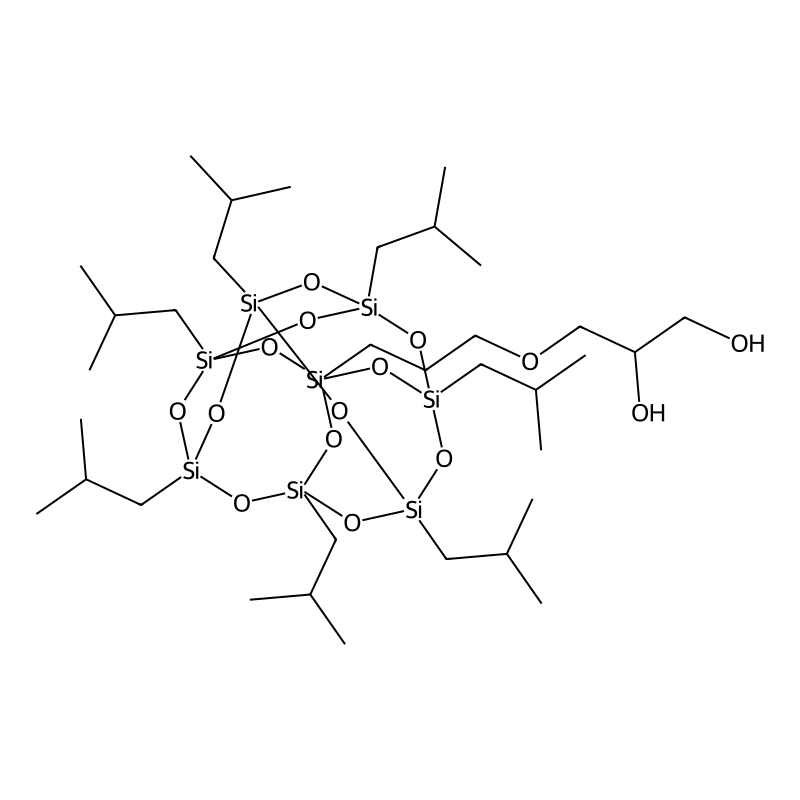

Pss-(2,3-propanediol)propoxy-heptaisobutyl substituted POSS (CAS 480439-49-4), commercially known as AL0130 or Diol-POSS, is a monofunctional polyhedral oligomeric silsesquioxane featuring a rigid inorganic silicate core, seven inert isobutyl groups, and a single 1,2-propanediol-terminated propoxy chain[1]. Unlike fully inert or highly crosslinking POSS variants, this specific architecture acts as a reactive diol monomer or chain extender in condensation polymerizations, particularly for polyurethanes and polyesters [2]. By incorporating the bulky POSS cage as a pendant group along the polymer backbone, it provides nanoscale reinforcement, enhanced thermal stability, and extreme surface hydrophobicity without inducing the brittleness associated with heavy chemical crosslinking [3]. For procurement and material selection, this compound is uniquely positioned for the development of high-performance, fluorine-free waterborne polyurethane dispersions (WPUDs), advanced thermoplastic elastomers (TPEs), and thermally resistant coatings [2].

Research Fit

References

- [1] Nanda, A. K., et al. (2006). Nanostructured Polyurethane/POSS Hybrid Aqueous Dispersions Prepared by Homogeneous Solution Polymerization. Macromolecules, 39(20), 7037-7043.

- [2] Madbouly, S. A., et al. (2007). Rheological Behavior of POSS/Polyurethane−Urea Nanocomposite Films Prepared by Homogeneous Solution Polymerization in Aqueous Dispersions. Macromolecules, 40(14), 4982-4991.

- [3] Zhang, X., et al. (2008). Polyhedral Oligomeric Silsesquioxane (POSS)-Modified Thermoplastic and Thermosetting Nanocomposites: A Review. Polymers & Polymer Composites, 16(8), 483-496.

Substituting Pss-(2,3-propanediol)propoxy-heptaisobutyl substituted POSS with standard short-chain diols (e.g., 1,4-butanediol) or unmodified POSS (e.g., octaisobutyl POSS) fundamentally compromises material performance. Standard diols lack the rigid, nanoscale silica cage required to increase chain entanglement and elevate the glass transition temperature (Tg) of the hard segments, failing to provide significant thermomechanical reinforcement [1]. Conversely, unmodified POSS lacks reactive hydroxyl groups, restricting it to physical blending; this invariably leads to macroscopic phase separation, aggregation into crystalline domains, and a subsequent deterioration of mechanical properties [2]. Furthermore, attempting to use bifunctional telechelic POSS (where reactive groups are on opposite corners) creates a 'bead-like' main-chain topology rather than a pendant architecture, which alters the microphase separation dynamics and often reduces the desired flexibility of the soft segments[3]. Therefore, achieving true homogeneous nano-reinforcement with preserved elastomeric properties strictly requires this specific pendant-forming diol-POSS.

Mismatch Risk

References

- [1] Nanda, A. K., et al. (2006). Nanostructured Polyurethane/POSS Hybrid Aqueous Dispersions Prepared by Homogeneous Solution Polymerization. Macromolecules, 39(20), 7037-7043.

- [2] Zhang, X., et al. (2008). Polyhedral Oligomeric Silsesquioxane (POSS)-Modified Thermoplastic and Thermosetting Nanocomposites: A Review. Polymers & Polymer Composites, 16(8), 483-496.

- [3] Raftopoulos, K. N., et al. (2013). Polyurethane-POSS hybrids: Molecular dynamics studies. Macromolecules, 46(18), 7378-7386.

Waterborne Dispersion Stability

When synthesizing eco-friendly waterborne polyurethanes, the incorporation method of the POSS monomer dictates the stability of the final dispersion. Utilizing Pss-(2,3-propanediol)propoxy-heptaisobutyl substituted POSS via a homogeneous solution polymerization (the 'acetone process') allows for up to 10 wt% POSS incorporation, yielding highly stable dispersions (>6 months) with unimodal particle sizes and volatile organic compounds (VOC) < 1% [1]. In contrast, attempting to incorporate POSS diols via the traditional prepolymer mixing process results in phase heterogeneity and the formation of isolated crystalline POSS domains that fail to reinforce the polymer matrix [1].

| Evidence Dimension | Dispersion stability and phase homogeneity |

| Target Compound Data | Diol-POSS via acetone process (Stable >6 months, unimodal, VOC <1%) |

| Comparator Or Baseline | Diol-POSS via prepolymer mixing (Heterogeneous, crystalline POSS aggregation) |

| Quantified Difference | Shift from macroscopic phase separation to stable, unimodal nanoscale dispersion |

| Conditions | Aqueous polyurethane dispersion synthesis (4-10 wt% POSS loading) |

Enables the scalable manufacturing of zero-VOC, high-performance waterborne coatings without phase separation issues.

Pendant Architecture Reinforcement

The specific structure of this compound allows it to be incorporated as a pendant group exclusively within the hard segments of polyurethanes. This pendant configuration significantly increases polymer chain entanglement, leading to a systematic increase in the storage modulus and the glass transition temperature (Tg) of the urethane hard segments, while leaving the low-temperature flexibility of the polyester soft segments unaffected[1]. Compared to unmodified polyurethane extended with standard 1,4-butanediol, the POSS-modified hybrid exhibits vastly superior high-temperature elastic modulus and complex viscosity at 110 °C[1].

| Evidence Dimension | High-temperature storage modulus and hard-segment Tg |

| Target Compound Data | Diol-POSS modified Polyurethane (Elevated Tg and modulus in hard domains) |

| Comparator Or Baseline | Unmodified Polyurethane with 1,4-butanediol (Baseline Tg and modulus) |

| Quantified Difference | Significant, concentration-dependent increase in hard-segment Tg and dynamic viscosity at 110 °C |

| Conditions | Dynamic mechanical analysis (DMA) and rheology of PU films at elevated temperatures |

Crucial for formulating thermoplastic elastomers that must maintain structural integrity and strength at elevated operational temperatures.

Thermal Degradation Resistance

The incorporation of Pss-(2,3-propanediol)propoxy-heptaisobutyl substituted POSS into thermoplastic polyurethanes (TPUs) creates a protective barrier effect due to the inert silicate cages. Thermogravimetric analysis (TGA) demonstrates that the addition of this POSS monomer decreases the rate of mass loss under isothermal conditions and increases the peak decomposition temperature of the rigid domains [1]. For example, the peak degradation temperature can increase from approximately 334 °C in neat TPU to over 352 °C in the POSS-hybrid nanocomposite [1].

| Evidence Dimension | Peak thermal decomposition temperature |

| Target Compound Data | Diol-POSS modified TPU (~352 °C) |

| Comparator Or Baseline | Neat TPU (~334 °C) |

| Quantified Difference | +18 °C increase in peak decomposition temperature |

| Conditions | TGA under nitrogen atmosphere |

Extends the thermal processing window and operational lifetime of polyurethanes in high-heat industrial applications.

Fluorine-Free Surface Hydrophobicity

The bulky heptaisobutyl groups on the POSS cage possess a strong tendency to migrate to the polymer-air interface during film formation. This migration significantly reduces the surface energy of the resulting polymer film. When incorporated into polyurethane or urea networks, the presence of Pss-(2,3-propanediol)propoxy-heptaisobutyl substituted POSS dramatically increases the water contact angle compared to unmodified baselines, providing robust hydrophobicity without the need for environmentally hazardous fluorinated additives[1].

| Evidence Dimension | Surface hydrophobicity (Water contact angle) |

| Target Compound Data | Diol-POSS modified polymer (Significantly increased contact angle / reduced surface energy) |

| Comparator Or Baseline | Unmodified baseline polymer (Standard contact angle) |

| Quantified Difference | Substantial enhancement in hydrophobic character driven by isobutyl group surface migration |

| Conditions | Cast polymer films evaluated via contact angle goniometry |

Provides a regulatory-compliant, fluorine-free pathway to manufacture highly water-repellent textile and industrial coatings.

Zero-VOC Waterborne Polyurethane Dispersions

Directly leveraging its compatibility with the acetone process, this compound is the ideal monomer for formulating eco-friendly, high-performance aqueous coatings that require nanoscale reinforcement without phase separation [1].

High-Temperature Thermoplastic Elastomers

Because it selectively reinforces the hard segments via a pendant architecture, it is procured to manufacture TPEs that demand elevated thermal stability (higher Tg and decomposition temperatures) while maintaining low-temperature flexibility [2].

Fluorine-Free Hydrophobic Textile Coatings

Taking advantage of the surface-migrating heptaisobutyl groups, this POSS diol is utilized to engineer durable, water-repellent finishes for textiles and industrial surfaces, replacing highly regulated perfluorinated compounds [3].

Advanced Adhesives and Sealants

The increased chain entanglement and complex viscosity provided by the POSS cage make it an excellent chain modifier for structural adhesives requiring enhanced shear strength and thermal degradation resistance [4].

Application Selection Guide

References

- [1] Nanda, A. K., et al. (2006). Nanostructured Polyurethane/POSS Hybrid Aqueous Dispersions Prepared by Homogeneous Solution Polymerization. Macromolecules, 39(20), 7037-7043.

- [2] Madbouly, S. A., et al. (2007). Rheological Behavior of POSS/Polyurethane−Urea Nanocomposite Films Prepared by Homogeneous Solution Polymerization in Aqueous Dispersions. Macromolecules, 40(14), 4982-4991.

- [3] Zhang, X., et al. (2008). Polyhedral Oligomeric Silsesquioxane (POSS)-Modified Thermoplastic and Thermosetting Nanocomposites: A Review. Polymers & Polymer Composites, 16(8), 483-496.

- [4] Junges, J., et al. (2012). Thermoplastic polyurethane synthesis using POSS as a chain modifier. Materials Research, 15(4).

Explore Compound Types

O4Si-4